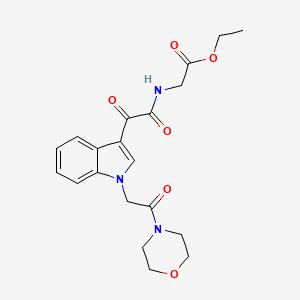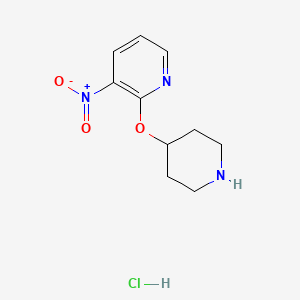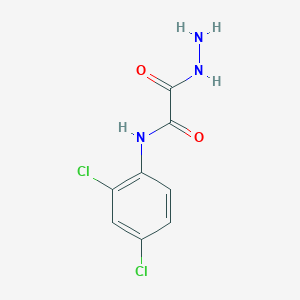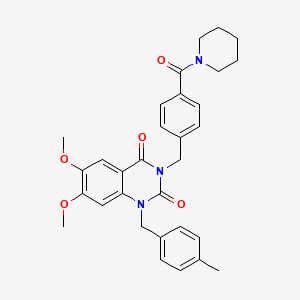
ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H10BrFN2O2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” can be analyzed based on its molecular formula C8H10BrFN2O2. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Attached to this ring are a bromine atom, a 2-fluoroethyl group, and an ethyl carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” include its molecular weight, which is 265.08 g/mol . It is a powder at room temperature .Safety And Hazards
The safety information for “ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
ethyl 4-bromo-1-(2-fluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2O2/c1-2-14-8(13)7-6(9)5-12(11-7)4-3-10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEHEPATAOJGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)
![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)
![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)
![5-(2-Methoxyethylsulfanyl)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)




![4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2738345.png)
![2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2738346.png)


![5-Methyl-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2738353.png)